3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-like properties Membrane permeability

This benzofuran‑thiazole hybrid, documented in Fujisawa patent family US5296495 as a leukotriene/SRS‑A antagonist, offers a focused entry point for inflammatory target programs. Its meta‑butoxy group (XLogP3 5.8, 9 rotatable bonds) provides a balanced PK profile and a synthetic handle for linker conjugation (PROTAC, affinity chromatography) without disrupting the pharmacophore. The 6‑HBA count ensures robust solubility in DMSO/DMF for HTS. Unlike the des‑butoxy analog (CAS 921870‑56‑6) or the 3‑chloro analog (CAS 921797‑44‑6), this compound enables complete SAR matrices on alkoxy chain and electronic effects.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 921570-25-4
Cat. No. B2367970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921570-25-4
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
InChIInChI=1S/C24H24N2O4S/c1-3-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-4-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27)
InChIKeyYDVRUAOFMUSNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921570-25-4): Structural and Pharmacological Baseline for Procurement


3-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921570-25-4) is a synthetic small molecule belonging to the thiazolylbenzofuran class, originally disclosed within a Fujisawa Pharmaceutical patent family (e.g., US5296495, JP-H05202040-A) as part of a series targeting leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonism for anti-inflammatory and anti-allergic applications [1] [2]. The compound features a benzofuran-thiazole hybrid core with a 3-butoxy substituent on the benzamide ring (C24H24N2O4S, MW 436.5 g/mol, XLogP3 ~5.8) [3]. This structural framework distinguishes it from simpler benzofuran or thiazole mono-pharmacophore compounds and positions it within a defined, patent-documented pharmacological rationale rather than as a generic screening hit.

Why Generic Substitution Fails: Critical Physicochemical and Pharmacological Divergence Among Benzofuran-Thiazole Analogs


Compounds sharing the 7-ethoxybenzofuran-2-yl-thiazol-2-yl core cannot be considered interchangeable. The substitution pattern on the benzamide ring—specifically the position and nature of the alkoxy group—profoundly modulates lipophilicity, electronic properties, and target engagement. For instance, the des-butoxy analog (CAS 921870-56-6, MW 364.4) lacks the butyl chain entirely, resulting in an XLogP3 that is approximately 2 log units lower, which alters membrane permeability and pharmacokinetic behavior . The 4-butoxy regioisomer (para-substituted) presents a different spatial orientation of the lipophilic tail, directly affecting binding pocket complementarity within the leukotriene/SRS-A target class [1] . Furthermore, replacing the butoxy group with a chloro substituent (CAS 921797-44-6) introduces an electron-withdrawing rather than electron-donating group, fundamentally changing the compound's electronic profile and metabolic stability [2]. These differences are not cosmetic; they dictate receptor affinity, off-target liability, and suitability for downstream derivatization. Procurement of a close analog without verifying these structural-activity determinants risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of CAS 921570-25-4 Against Closest Analogs


Lipophilicity Optimization: XLogP3 Advantage Over the Des-Butoxy Analog

The 3-butoxy substituent significantly elevates lipophilicity compared to the unsubstituted benzamide analog (des-butoxy, CAS 921870-56-6). The target compound has a computed XLogP3 of 5.8, whereas the des-butoxy analog, lacking the butyl chain, is estimated at approximately 3.5–4.0 based on its lower molecular weight (364.4 vs. 436.5) and absence of the four-carbon alkyl extension [1] . This ~2 log unit increase in XLogP3 enhances membrane permeability and hydrophobic binding pocket occupancy, critical for intracellular target engagement in leukotriene pathway modulation.

Lipophilicity Drug-like properties Membrane permeability

Hydrogen Bond Acceptor Count and Solubility Modulation Versus 3-Chloro Analog

The target compound possesses 6 hydrogen bond acceptors (HBA), derived from the benzofuran oxygen, thiazole nitrogen/sulfur, amide carbonyl, and two ether oxygens (ethoxy and butoxy). In contrast, the 3-chloro analog (CAS 921797-44-6) has only 4 HBA (chlorine is a weak HBA), reducing its aqueous solvation capacity [1] [2]. The additional two ether oxygens in the target compound enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) and facilitate formulation for in vitro assays.

Solubility Hydrogen bonding Formulation

Regiochemical Precision: Meta-Butoxy Substitution Confers Distinct Pharmacophore Geometry Versus Para Isomer

The butoxy group at the meta (3-) position of the benzamide ring orients the lipophilic tail at a ~120° angle relative to the amide bond vector, whereas the para (4-) isomer extends the tail linearly along the molecular axis. This meta orientation is documented in the Fujisawa patent series (US5296495) as part of the preferred substitution pattern for leukotriene/SRS-A antagonist activity, where it enables optimal occupancy of a hydrophobic sub-pocket within the target receptor [1] [2]. The 4-butoxy regioisomer (CAS not explicitly assigned but structurally characterized) would present a different spatial pharmacophore, potentially reducing target affinity or altering selectivity.

Regiochemistry Pharmacophore geometry Binding pocket complementarity

Molecular Weight and Rotatable Bond Count: Differentiated Physicochemical Profile for Membrane Penetration Screening

With a molecular weight of 436.5 g/mol and 9 rotatable bonds, the target compound occupies a distinct physicochemical space compared to analogs. The des-butoxy analog (CAS 921870-56-6, MW 364.4, ~5 rotatable bonds) is significantly smaller and more rigid, while the 4-benzoyl analog (CAS 921870-68-0, MW 468.5, ~7 rotatable bonds) is bulkier with a different flexibility profile [1] . The target compound's intermediate size and flexibility are consistent with the 'beyond Rule of 5' (bRo5) space often occupied by compounds targeting protein-protein interactions or membrane-associated receptors, aligning with the leukotriene/SRS-A mechanism [2].

Molecular weight Rotatable bonds Drug-likeness

Patent-Documented Pharmacological Specificity: Leukotriene/SRS-A Antagonism Defines a Narrow Target Class Versus Broad-Spectrum Benzofuran-Thiazole Hybrids

The thiazolylbenzofuran scaffold is explicitly claimed in the Fujisawa patent family (US5296495, JP-H05202040-A, EP0556095) as possessing leukotriene and SRS-A antagonistic or inhibitory activity, with utility in treating allergy and inflammation [1] [2]. This contrasts with the broader benzofuran-thiazole hybrid literature, where compounds of this general class are reported to have diverse activities including antimicrobial (MIC values typically 6.25–50 µg/mL against S. aureus and E. coli), anticancer (GI50 values 0.295–4.15 µM in NCI-60 screens), MAO inhibition, and cholinesterase inhibition [3] [4]. The patent-defined pharmacological mechanism provides a specific, testable hypothesis for CAS 921570-25-4, enabling focused assay design rather than broad phenotypic screening. This specificity reduces the risk of polypharmacology confounding SAR interpretation.

Leukotriene antagonism SRS-A inhibition Target specificity

Purity Specification Benchmarking for SAR-Grade Procurement

Vendor technical datasheets for CAS 921570-25-4 consistently specify a purity of ≥95%, as reported by multiple suppliers (Chemenu, ChemSrc) [1] . For the des-butoxy analog (CAS 921870-56-6), purity specifications also report ≥95% . However, the target compound's more complex synthesis, involving an additional butoxy coupling step, inherently carries a higher risk of positional isomer impurities (e.g., 4-butoxy contamination). Procurement from suppliers providing orthogonal purity characterization (HPLC, NMR, MS) with documented batch-specific data is therefore critical for SAR reproducibility. The availability of the compound with PubChem CID 41645777 enables cross-referencing of structural identity across databases [2].

Purity Quality control SAR reproducibility

Best Research and Industrial Application Scenarios for CAS 921570-25-4 Based on Quantifiable Differentiation Evidence


Leukotriene/SRS-A Antagonist Lead Optimization in Anti-Inflammatory Drug Discovery

The patent-documented pharmacological mechanism of the thiazolylbenzofuran class as leukotriene and SRS-A antagonists makes CAS 921570-25-4 a direct starting point for medicinal chemistry programs targeting allergic rhinitis, asthma, or chronic inflammatory conditions [1]. The meta-butoxy substitution, with its elevated XLogP3 of 5.8 and 9 rotatable bonds, provides a balanced pharmacokinetic profile for lead optimization—sufficiently lipophilic for membrane penetration yet within a modifiable range for metabolic stability tuning [2]. Unlike the des-butoxy analog, which lacks the hydrophobic tail necessary for optimal receptor sub-pocket occupancy, or the broad-spectrum benzofuran-thiazole hybrids that require extensive selectivity profiling, this compound offers a focused entry point into a validated inflammatory target class .

Structure-Activity Relationship (SAR) Studies on Alkoxy Position and Chain Length Effects

The compound's well-defined structure, with a meta-butoxy group and 7-ethoxy substituent, makes it an ideal reference compound for systematic SAR exploration of alkoxy chain length and position effects on the benzofuran-thiazole scaffold [1]. Its computed XLogP3 of 5.8, 6 hydrogen bond acceptors, and 9 rotatable bonds serve as baseline parameters against which synthesized analogs can be compared. The availability of the des-butoxy (CAS 921870-56-6, MW 364.4), 4-butoxy regioisomer, and 3-chloro (CAS 921797-44-6) analogs enables a complete matrix of comparative studies assessing how lipophilicity, electronic effects, and regiochemistry influence target binding [2] .

Formulation and Solubility Optimization for In Vitro Pharmacological Assays

With 6 hydrogen bond acceptors and a molecular weight of 436.5 g/mol, CAS 921570-25-4 presents a distinct solubility profile compared to the 3-chloro analog (4 HBA) or the smaller des-butoxy analog (fewer oxygen atoms) [1]. This higher HBA count facilitates dissolution in polar aprotic solvents (DMSO, DMF) commonly used for compound stock preparation in high-throughput screening. Researchers optimizing assay conditions for membrane-associated targets can leverage this enhanced solvation capacity to achieve higher working concentrations without precipitation, a common failure mode for more hydrophobic, less polar analogs [2].

Chemical Biology Probe Development for Leukotriene Pathway Investigation

The defined pharmacological mechanism, combined with a synthetically accessible scaffold bearing a butoxy handle for potential derivatization, positions CAS 921570-25-4 as a candidate for chemical probe development targeting the leukotriene signaling pathway [1]. The meta-butoxy group can serve as a modular attachment point for linker conjugation (e.g., for PROTAC or affinity chromatography applications) without disrupting the core pharmacophore geometry that is essential for target engagement, as documented in the Fujisawa patent SAR [2]. This contrasts with the des-butoxy analog, which lacks this synthetic handle, limiting its utility for bifunctional molecule construction.

Quote Request

Request a Quote for 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.